molecular formula C11H16N4O2S B2474278 N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide CAS No. 2190089-68-8

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide

Katalognummer B2474278
CAS-Nummer: 2190089-68-8
Molekulargewicht: 268.34
InChI-Schlüssel: OUMXDFUPMGILEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide, also known as ETP-46464, is a novel small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA.

Wirkmechanismus

MTH1 is an enzyme that prevents the incorporation of oxidized nucleotides into DNA during replication. N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide inhibits the activity of MTH1, leading to the accumulation of oxidized nucleotides in DNA. This results in DNA damage and cell death in cancer cells that are dependent on MTH1 for survival.
Biochemical and Physiological Effects:
N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has been shown to induce DNA damage and cell death in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other DNA-damaging agents, such as radiation and chemotherapy. N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, its limited solubility in aqueous solutions can make it challenging to work with in some experiments. Additionally, the cost of the compound may be a limiting factor for some research groups.

Zukünftige Richtungen

There are several future directions for the research and development of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide. Another area of interest is the combination of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide with other DNA-damaging agents to enhance its therapeutic efficacy. Additionally, the development of more potent and selective MTH1 inhibitors is an ongoing area of research.

Synthesemethoden

The synthesis of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide involves a series of reactions starting from commercially available reagents. The key step involves the reaction between 1-(thiadiazol-4-yl)ethanamine and ethyl 2-bromoacetoacetate, followed by a series of reactions to give the final product. The synthesis of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has been reported in the literature, and the yield and purity of the compound have been optimized.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. MTH1 is overexpressed in many cancer cells, and its inhibition by N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide can lead to the accumulation of oxidative damage in cancer cells, resulting in their death. N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in cancer patients.

Eigenschaften

IUPAC Name

N-ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-4-11(17)15(5-2)6-10(16)12-8(3)9-7-18-14-13-9/h4,7-8H,1,5-6H2,2-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMXDFUPMGILEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC(C)C1=CSN=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.